molecular formula C12H9BrNaO3 B3310293 Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate CAS No. 94600-20-1

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate

Cat. No.: B3310293
CAS No.: 94600-20-1
M. Wt: 304.09 g/mol
InChI Key: VLFHUYCEVQOTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromonaphthalene moiety linked to an acetate group through an ether linkage, with sodium as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 1-bromonaphthalene with sodium acetate in the presence of a suitable solvent. The reaction conditions often require heating and stirring to ensure complete conversion. The general reaction can be represented as follows:

1-Bromonaphthalene+Sodium AcetateSodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate\text{1-Bromonaphthalene} + \text{Sodium Acetate} \rightarrow \text{this compound} 1-Bromonaphthalene+Sodium Acetate→Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of naphthoquinones or reduced naphthalene compounds, respectively.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The bromonaphthalene moiety may interact with cellular proteins or enzymes, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: A precursor in the synthesis of Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate.

    Naphthalene Acetate: Lacks the bromine atom, leading to different chemical properties and reactivity.

    Sodium Naphthalene: A related compound with different substituents on the naphthalene ring.

Uniqueness

This compound is unique due to the presence of both the bromonaphthalene and acetate groups, which confer distinct chemical and biological properties

Properties

InChI

InChI=1S/C12H9BrO3.Na/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15;/h1-6H,7H2,(H,14,15);
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFHUYCEVQOTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94600-20-1
Record name Acetic acid, 2-[(1-bromo-2-naphthalenyl)oxy]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94600-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate
Reactant of Route 3
Reactant of Route 3
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate
Reactant of Route 6
Reactant of Route 6
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.